K145 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
K145 hydrochloride is a selective, substrate-competitive, and orally active inhibitor of Sphingosine Kinase 2 (SphK2) . SphK2 is an enzyme that plays a crucial role in the sphingolipid signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
This compound interacts with its target, SphK2, by competitively inhibiting the substrate of the enzyme . This inhibition results in a decrease in the activity of SphK2 . It’s important to note that this compound is inactive against SphK1 and other protein kinases .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sphingolipid signaling pathway . By inhibiting SphK2, this compound disrupts the conversion of sphingosine to sphingosine-1-phosphate (S1P), a potent signaling molecule . This leads to a decrease in the cellular level of S1P .
Result of Action
The inhibition of SphK2 by this compound leads to a decrease in the level of S1P . This disruption in S1P signaling can induce apoptosis (programmed cell death) and inhibit the growth of cells . These effects contribute to the compound’s potent antitumor activity .
Biochemical Analysis
Biochemical Properties
K145 hydrochloride plays a significant role in biochemical reactions, particularly as a selective inhibitor of sphingosine kinase 2 (SPHK2) . It interacts with enzymes and proteins, specifically SPHK2, to exert its effects . The nature of these interactions is competitive, with this compound acting as a substrate competitor .
Cellular Effects
This compound has various effects on cells and cellular processes. It influences cell function by inhibiting SPHK2 activity in cells, such as human leukemia U937 cells . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically SPHK2 . By inhibiting SPHK2, this compound can cause changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to accumulate in cells, such as U937 cells, suppress the S1P level, and inhibit SPHK2
Dosage Effects in Animal Models
In animal models, this compound has shown to inhibit tumor growth when administered at a dosage of 15 mg/kg
Metabolic Pathways
This compound is involved in the sphingosine metabolic pathway, where it interacts with the enzyme SPHK2
Transport and Distribution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of K145 (hydrochloride) involves the reaction of 3-(4-butoxyl-phenyl)-propylidene with thiazolidine-2,4-dione in the presence of 2-amino-ethyl. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of K145 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
K145 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving K145 (hydrochloride) include oxidizing agents, reducing agents, and various solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The reactions are typically carried out at controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of K145 (hydrochloride) depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted products .
Scientific Research Applications
K145 (hydrochloride) has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
H-7 dihydrochloride: Another kinase inhibitor with different selectivity and mechanism of action.
K-7174 dihydrochloride: A compound with similar inhibitory effects on kinases but different target specificity.
MK-212 hydrochloride: A kinase inhibitor with distinct molecular targets and applications.
Uniqueness of K145 (hydrochloride)
K145 (hydrochloride) stands out due to its high selectivity for sphingosine kinase-2 (SphK2) and its potent anticancer properties. Unlike other kinase inhibitors, K145 (hydrochloride) does not inhibit sphingosine kinase-1 (SphK1) at concentrations up to 10 µM, making it a valuable tool for studying SphK2-specific pathways and developing targeted therapies .
Biological Activity
K145 hydrochloride, a selective inhibitor of sphingosine kinase 2 (SphK2), has garnered significant attention in the field of cancer research due to its potential therapeutic applications. This article delves into the biological activity of K145, summarizing key findings from various studies, including in vitro and in vivo experiments, mechanisms of action, and its implications in cancer therapy.
Overview of this compound
This compound is an analog of sphingosine that selectively inhibits SphK2 with a reported Ki value of 6.4 μM . SphK2 plays a crucial role in the sphingolipid signaling pathway, particularly in the production of sphingosine-1-phosphate (S1P), which is involved in cell proliferation and survival.
Inhibition of SphK2 : K145 has been shown to inhibit SphK2 activity, leading to decreased levels of S1P in various cell lines. In human leukemia U937 cells, treatment with K145 resulted in a significant reduction in cellular S1P levels without affecting ceramide levels, indicating its selectivity for SphK2 over other kinases .
Impact on Signaling Pathways : The compound's inhibition of SphK2 leads to the suppression of downstream signaling pathways, specifically the ERK and Akt pathways, which are critical for cell survival and proliferation. In U937 cells, K145 induced apoptosis through these pathways at concentrations as low as 4 µM .
In Vitro Studies
Several studies have investigated the cytotoxic effects of K145 on cancer cell lines:
- Cell Viability : K145 demonstrated potent anti-proliferative effects on U937 cells with an IC50 value around 4.3 µM. The compound effectively induced apoptosis as evidenced by increased annexin V-FITC levels and activation of apoptotic markers such as cleaved caspase-3 .
- Selectivity : K145 was tested against multiple protein kinases to confirm its selectivity for SphK2. Notably, it did not significantly inhibit ceramide kinase (CERK) or other kinases at concentrations up to 10 µM .
In Vivo Studies
Tumor Growth Inhibition : In vivo experiments using nude mice implanted with U937 tumors demonstrated that oral administration of K145 at a dose of 50 mg/kg effectively inhibited tumor growth without apparent toxicity . This suggests that K145 not only possesses anti-tumor activity but also has favorable pharmacokinetic properties.
Case Study Summary : A study involving syngeneic mouse models confirmed that K145 could inhibit tumor growth when administered intraperitoneally or orally, reinforcing its potential as an anticancer agent .
Comparative Efficacy
To better understand the efficacy of K145 compared to other sphingosine kinase inhibitors, a summary table is provided below:
Compound | Target | IC50 (µM) | Mechanism of Action | Notes |
---|---|---|---|---|
K145 | SphK2 | 4.3 | Inhibits SphK2 leading to reduced S1P levels | Selective for SphK2; induces apoptosis |
ABC294640 | SphK2 | 0.004 | Similar inhibition; affects sphingolipid metabolism | Stronger potency but broader effects |
PF-543 | SphK1/SphK2 | 0.5 | Competitive inhibition | Anti-inflammatory properties noted |
Properties
IUPAC Name |
(5Z)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S.ClH/c1-2-3-13-23-15-9-7-14(8-10-15)5-4-6-16-17(21)20(12-11-19)18(22)24-16;/h6-10H,2-5,11-13,19H2,1H3;1H/b16-6-; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADFDMGQKBGVAV-NKBLJONXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CCC=C2C(=O)N(C(=O)S2)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)CC/C=C\2/C(=O)N(C(=O)S2)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.